3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
3,5-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene ring linked via an amide bond to a phenyl group substituted at the 3-position with a methyl group and at the 4-position with a 2-oxopiperidin-1-yl moiety. This structural motif is significant in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-10-16(7-8-19(14)23-9-5-4-6-20(23)24)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXWPYWTZGMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a condensing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperidone Derivatives
a) 4-(2-Aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide ()
- Substituents: Piperidin-1-yl group (non-oxygenated), 3-chloro, 3,5-dimethyl.
- Molecular Formula : C₂₂H₂₈ClN₃O₂.
- The chloro and methyl substituents may enhance steric bulk compared to the target compound’s 3-methyl and oxopiperidine groups .
b) N-[2,4-Dimethoxy-3-methyl-5-(2-piperidin-1-ylethanoylamino)phenyl]-4-methyl-benzamide ()
- Substituents: Piperidin-1-ylethanoylamino, 2,4-dimethoxy, 3-methyl.
- The 2,4-dimethoxy substitution contrasts with the target’s 3,5-dimethoxy arrangement, altering electronic distribution .
c) Target Compound vs. Piperidone Analogs
The 2-oxopiperidin-1-yl group in the target compound introduces a ketone, increasing polarity (predicted logP ~4–5) and enabling stronger hydrogen-bond acceptor interactions compared to non-oxygenated piperidine derivatives. This may improve solubility and target engagement in biological systems .
Heteroaromatic Substituted Benzamides
a) 3,5-Dimethoxy-N-[4-(quinolin-2-yl)phenyl]benzamide ()
- Substituents: Quinolin-2-yl group.
- Molecular Formula : C₂₄H₂₀N₂O₃.
- Key Differences: The bulky quinoline substituent increases aromatic surface area and logP (5.415), favoring hydrophobic interactions. This contrasts with the oxopiperidine’s polar lactam, which may prioritize hydrogen bonding over lipophilicity .
b) 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide ()
- Substituents : Oxazole sulfamoyl group.
- Molecular Formula : C₁₉H₁₉N₃O₇S.
- The target compound’s oxopiperidine lacks such acidic protons but offers conformational rigidity .
Structural and Physicochemical Data Table
Biological Activity
3,5-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including methoxy substitutions and a piperidine derivative, suggest potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be described as follows:
- Chemical Formula : C21H24N2O4
- IUPAC Name : this compound
- Molecular Weight : 368.42 g/mol
| Structural Feature | Description |
|---|---|
| Methoxy Groups | Present at positions 3 and 5 of the benzene ring |
| Piperidine Derivative | Attached to a phenyl group via an amide linkage |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, influencing various signaling pathways. The exact targets are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors linked to inflammatory responses.
Pharmacological Applications
Research indicates several potential pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The presence of methoxy groups may enhance anti-inflammatory effects through modulation of pro-inflammatory cytokines.
- Neurological Effects : Given its piperidine structure, it may have implications in neurological disorders by interacting with neurotransmitter systems.
Case Study 1: Anticancer Activity
A study evaluated the effects of similar benzamide derivatives on cancer cell lines. Results indicated that compounds with structural similarities exhibited significant inhibition of cell proliferation in U266 cancer cells with IC50 values in the low micromolar range . The mechanism involved arresting cells in the G0/G1 phase and inducing apoptosis.
Case Study 2: Anti-inflammatory Effects
Research on related compounds demonstrated their ability to reduce inflammation markers in vitro. These compounds inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting a potential for treating inflammatory diseases .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
